(S)-3-(Piperidin-3-yl)pyridine
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Overview
Description
(S)-3-(Piperidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidine moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Piperidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.
Formation of Intermediate: The piperidine ring is introduced to the pyridine ring through a series of reactions, often involving nucleophilic substitution or addition reactions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reactions are efficient and cost-effective.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing large-scale purification techniques such as crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Scientific Research Applications
(S)-3-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(Piperidin-3-yl)pyridine: The enantiomer of (S)-3-(Piperidin-3-yl)pyridine, with similar but distinct properties.
3-(Piperidin-3-yl)pyridine: The racemic mixture containing both (S)- and ®-enantiomers.
Piperidinylmethylpyridine: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-[(3S)-piperidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |
InChI Key |
KLDGENGYOLDCCH-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CN=CC=C2 |
Canonical SMILES |
C1CC(CNC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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